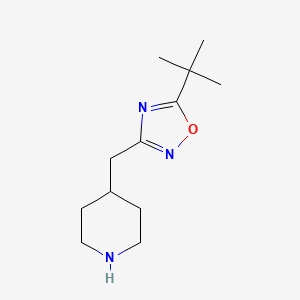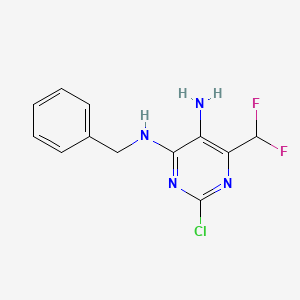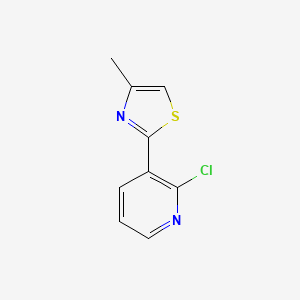
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-(4-Fluorphenyl)-2-phenyloxazol-4-carboxylat ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen strukturellen Merkmale und potenziellen biologischen Aktivitäten im Bereich der pharmazeutischen Chemie Interesse geweckt hat. Diese Verbindung gehört zur Oxazol-Familie, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Methyl-5-(4-Fluorphenyl)-2-phenyloxazol-4-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von 4-Fluorbenzaldehyd mit Phenylessigsäure in Gegenwart eines Dehydratisierungsmittels, um das Zwischenprodukt zu bilden, das dann cyclisiert wird, um den Oxazolring zu ergeben . Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren und Lösungsmitteln, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-5-(4-Fluorphenyl)-2-phenyloxazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxazol-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an den Oxazolring gebundenen funktionellen Gruppen modifizieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene Substituenten in den Oxazolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter bestimmten Bedingungen eingesetzt, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation Oxazolcarbonsäuren entstehen, während Substitutionsreaktionen eine Vielzahl substituierter Oxazol-Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Methyl-5-(4-Fluorphenyl)-2-phenyloxazol-4-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird weiterhin erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-(4-Fluorphenyl)-2-phenyloxazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu den gewünschten biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Nutzungskontext variieren .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-5-(4-Chlorphenyl)-2-phenyloxazol-4-carboxylat
- Methyl-5-(4-Bromphenyl)-2-phenyloxazol-4-carboxylat
- Methyl-5-(4-Methylphenyl)-2-phenyloxazol-4-carboxylat
Einzigartigkeit
Methyl-5-(4-Fluorphenyl)-2-phenyloxazol-4-carboxylat ist durch das Vorhandensein des Fluoratoms einzigartig, das seine chemischen und biologischen Eigenschaften erheblich beeinflussen kann. Das Fluoratom kann die Stabilität, Lipophilie und Bindungsaffinität der Verbindung zu molekularen Zielstrukturen verbessern, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C17H12FNO3 |
|---|---|
Molekulargewicht |
297.28 g/mol |
IUPAC-Name |
methyl 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12FNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
PLAKSOOBYLIMDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

